molecular formula C14H23NO3 B6638296 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid

2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid

Cat. No. B6638296
M. Wt: 253.34 g/mol
InChI Key: RHOKBKBUEXGJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid, also known as CX-5461, is a novel small molecule that has been identified as a promising anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the production of ribosomal RNA (rRNA) and the subsequent synthesis of ribosomes. CX-5461 has shown potential in preclinical studies as a therapeutic agent for a variety of cancers, including hematological malignancies and solid tumors.

Mechanism of Action

2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid exerts its anticancer effects by selectively inhibiting Pol I transcription, which is essential for the production of rRNA and the subsequent synthesis of ribosomes. This results in the downregulation of ribosome biogenesis and the induction of nucleolar stress. Nucleolar stress activates the p53 pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This results in the induction of apoptosis and the inhibition of cell proliferation. 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has several advantages as a therapeutic agent for cancer. It has shown potent anticancer activity in preclinical studies and has a selective mechanism of action that targets cancer cells while sparing normal cells. However, 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has some limitations as a therapeutic agent, including the potential for toxicity and the development of resistance.

Future Directions

There are several future directions for the development of 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid as a therapeutic agent for cancer. One area of research is the identification of biomarkers that can predict response to 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid treatment. Another area of research is the development of combination therapies that can enhance the anticancer activity of 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid in cancer patients.

Synthesis Methods

2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid is a synthetic compound that was first identified in a high-throughput screening assay. The synthesis of 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid involves several steps, including the reaction of cyclohex-3-ene-1-carbonyl chloride with methylamine, followed by the reaction of the resulting intermediate with 2-ethylbutyric acid. The final product is purified by column chromatography and characterized by various analytical techniques.

Scientific Research Applications

2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to selectively inhibit Pol I transcription, leading to the downregulation of rRNA synthesis and the subsequent inhibition of ribosome biogenesis. This results in the induction of nucleolar stress and the activation of p53-mediated apoptosis in cancer cells.

properties

IUPAC Name

2-[(cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-3-14(4-2,13(17)18)10-15-12(16)11-8-6-5-7-9-11/h5-6,11H,3-4,7-10H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOKBKBUEXGJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid

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